molecular formula C9H9BrO2 B057229 Methyl 2-(2-bromophenyl)acetate CAS No. 57486-69-8

Methyl 2-(2-bromophenyl)acetate

Katalognummer B057229
CAS-Nummer: 57486-69-8
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: AMVCFIFDMKEIRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-bromophenyl)acetate is a chemical compound with the empirical formula C9H9BrO2 . It is a solid substance and its molecular weight is 229.07 . The SMILES string for this compound is COC(=O)Cc1ccccc1Br .


Synthesis Analysis

Methyl 2-(2-bromophenyl)acetate can be synthesized using various methods. One such method involves a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The InChI key for Methyl 2-(2-bromophenyl)acetate is AMVCFIFDMKEIRE-UHFFFAOYSA-N . The compound has a structure that includes a bromophenyl group attached to an acetate group via a carbon atom .


Chemical Reactions Analysis

Methyl 2-(2-bromophenyl)acetate is a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine . This compound is a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .


Physical And Chemical Properties Analysis

Methyl 2-(2-bromophenyl)acetate has a boiling point of 264℃ and a density of 1.445 . It is a solid substance and its molecular weight is 229.07 .

Wissenschaftliche Forschungsanwendungen

  • Organic Synthesis and Drug Intermediates :

    • It has been used as a starting material or intermediate in various synthetic routes. For instance, Methyl 2-(thiazol-2-ylcarbamoyl)acetate, which can be derived from Methyl 2-(2-bromophenyl)acetate, has been used in the synthesis of compounds with antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
    • The compound is also involved in the synthesis of crystal structures like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a product from reactions involving methyl 2-bromoacetate (Lee et al., 2017).
  • Chemical Structure and Analysis :

    • Studies have been conducted to determine the crystal structure and spectroscopic features of related compounds, providing insights into their chemical properties and potential applications. For example, the crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate has been analyzed (Yaman et al., 2019).
  • Pharmacological Applications :

    • Various derivatives have been investigated for their potential pharmacological activities. For example, compounds synthesized from Methyl 2-(thiazol-2-ylcarbamoyl)acetate showed promising antihypertensive α-blocking activity and low toxicity, highlighting its potential in drug development (Abdel-Wahab et al., 2008).
  • Chemical Reactions and Mechanisms :

    • It's been used to study various chemical reactions and mechanisms, such as the Base-Promoted Decarboxylative Annulation process. This method allows the synthesis of benzoxepines with a broad substrate scope and high regioselectivity (Chen et al., 2023).
  • Natural Product Research :

    • Methyl 2-(2-bromophenyl)acetate derivatives have been explored in the study of natural products, like those derived from marine fungi, which showed potent radical-scavenging activity. This indicates potential applications in antioxidant therapies (Leutou et al., 2013).

Safety And Hazards

Methyl 2-(2-bromophenyl)acetate is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn, including chemical impermeable gloves .

Relevant Papers Methyl 2-(2-bromophenyl)acetate has been mentioned in various papers. For instance, it is used as a reagent in a study involving the base-mediated decarboxylative annulation of ynones . This study provides a simple and efficient method to synthesize a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .

Eigenschaften

IUPAC Name

methyl 2-(2-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVCFIFDMKEIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429055
Record name methyl 2-(2-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromophenyl)acetate

CAS RN

57486-69-8
Record name methyl 2-(2-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(2-bromophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrochloric acid (gas) was bubbled through 15.8 g (73.5 mmol) 2-bromophenylacetic acid in 100 mL of methanol for 10 min. The resulting solution was partitioned between 100 mL water and 100 mL CH2Cl. The organic layer was dried over MgSO4 and the solvent was removed under reduced pressure to give 16.8 g (73.5 mmol) of methyl-2-bromophenylacetate which was combined with 9.0 g (80.8 mmol) of 1-vinyl-2-pyrrolidinone, and 100 mL of dry THF under argon in a 250 mL round-bottomed flask.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 250 mL round bottom flask, 5.0046 g (23.2729 mmol, 1.0 eq) of 2-(Bromophenyl)acetic acid was dissolved in 100 mL of clean, dry MeOH under N2 atmosphere. This solution was cooled to 0° C. using a wet ice bath and stirred for five minutes. To the stirring solution was added 2.55 mL (34.9093 mmol, 1.5 eq) of thionyl chloride dropwise over a period of five minutes. The reaction was then allowed to stir overnight, gradually warming to room temperature. The following morning, the solvent was removed under reduced pressure. The resultant deep yellow oil was taken up in 50 mL of DCM. The solution was then washed with 50 mL of saturated NaHCO3 (aq) solution. The organic layer immediately became colorless. The layers were separated and the organic layer was washed with brine (1×30 mL) and then dried over Na2SO4. The solution was decanted and then solvent was removed under reduced pressure. A clear oil was isolated. LCMS (m/e): 230 (M+H); 1H NMR (400 MHz, METHANOL-d4) δ ppm 3.69 (s, 3H) 3.82 (s, 2H) 7.10-7.25 (m, 1H) 7.26-7.40 (m, 2H) 7.58 (d, J=7.91 Hz, 1H).
Quantity
5.0046 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.55 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Trimethylsilyldiazomethane (2 M solution in diethyl ether, 0.349 mL, 0.698 mmol) was added to a solution of (2-bromo-phenyl)acetic acid (50 mg, 0.233 mmol) in methanol (0.4 mL) and toluene (2 mL), and the mixture was stirred at room temperature for five minutes. Acetic acid was added to the reaction mixture to terminate the reaction, and then the mixture was concentrated under reduced pressure to give the target compound as a colorless oil (53 mg, 99%).
Quantity
0.349 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

A solution of 2-bromophenylacetic acid (5.6 g) in methanol (80 ml) containing 6 drops of concentrated sulphuric acid was heated at reflux for 12 hours. The reaction mixture was concentrated, dissolved in ether (100 ml) and washed with water. The ether solution was dried over magnesium sulphate and evaporated to give the title compound (5.8 g) as a light orange oil.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

Combine 2-bromophenylacetic acid (500.0 g, 2.33 mol) with methanol (5.0 L) under a nitrogen atmosphere. Add concentrated sulfuric acid (185.8 mL) drop-wise at 20-35° C., and then warm to 60-65° C. with stirring for 3-4 hours. Cool the reaction mixture to 45° C. and concentrate under reduced pressure below 45° C. to a volume of approximately 750 mL. Cool the reaction mixture to 10-30° C. and add dichloromethane (2.5 L). Adjust the pH to 7-8 with sodium hydroxide (7%, 380.0 mL) and separate the layers. Concentrate the organic phase to dryness under reduced pressure below 45° C. to obtain the title compound (516.5 g, 97.0%) as a yellow oil.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
185.8 mL
Type
reactant
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-bromophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-bromophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-bromophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2-bromophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2-bromophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-bromophenyl)acetate

Citations

For This Compound
24
Citations
LL Chen, F Li, Q Yang, YF Ye, WW Yang… - The Journal of Organic …, 2023 - ACS Publications
A simple and efficient base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates has been developed. A broad range of benzoxepines were prepared …
Number of citations: 4 pubs.acs.org
DK Rayabarapu, HT Chang… - Chemistry–A European …, 2004 - Wiley Online Library
The reaction of o‐bromobenzoate (1 b) with benzaldehyde (2 a) in the presence of [NiBr 2 (dppe)] (dppe=1,2‐bis(diphenylphosphino)ethane) and zinc powder in THF (24 hours, reflux …
LNS Konidena, SK Boda, SK Chettu, K Sorra… - Research on Chemical …, 2018 - Springer
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives 3(au) were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine …
Number of citations: 2 link.springer.com
AY Nuriye, J Barr - Results in Chemistry, 2022 - Elsevier
Iodine-promoted dimerization of enolates of methyl 2-arylacetates generated with tBuOK under equilibrium conditions are reported. The oxidative homocoupling reaction furnishes a …
Number of citations: 2 www.sciencedirect.com
WT Jorgensen, DW Gulliver, TA Katte, EL Werry… - European Journal of …, 2018 - Elsevier
WAY-267,464 (1) and twelve conformationally rigid analogues (3a-f–4a-f) were synthesised, characterised and evaluated in cellular assays with the aim of systematically exploring …
Number of citations: 10 www.sciencedirect.com
R LeBlanc - 1999 - ruor.uottawa.ca
The preparation of enantiomerically enriched bi- and tricyclic heterocycles via a dynamic kinetic resolution protocol is discussed. This methodology was applied to the reaction of o-…
Number of citations: 4 ruor.uottawa.ca
N Kaur - Current Organic Synthesis, 2018 - ingentaconnect.com
Background: Due to significant biological activity associated with N-, O- and S-heterocycles, a number of reports for their synthesis have appeared in recent decades. Traditional …
Number of citations: 44 www.ingentaconnect.com
FS Willard, DB Wainscott, AD Showalter… - Journal of Medicinal …, 2021 - ACS Publications
The identification of LSN3318839, a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), is described. LSN3318839 increases the potency and efficacy of the …
Number of citations: 9 pubs.acs.org
W Cai, J Wu, H Zhang, HB Jalani, G Li… - The Journal of Organic …, 2019 - ACS Publications
An efficient synthesis of 4-methyleneproline derivatives has been developed through an Rh-catalyzed [4 + 1] cycloaddition strategy using 3-methyleneazetidines and diazo compounds. …
Number of citations: 15 pubs.acs.org
PK Deb, S Sharma, A Borude, RP Singh, D Kumar… - Tetrahedron …, 2013 - Elsevier
Microwave assisted one-pot synthesis of substituted 5H-dibenzo[b,d]azepin-6(7H)-ones from 2-(2-bromophenyl)acetic acid esters and 2-aminophenyl boronates has been described. …
Number of citations: 10 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.